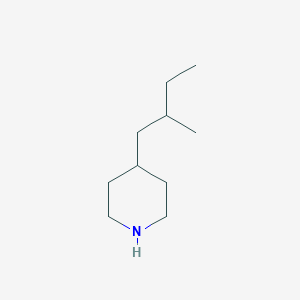

4-(2-Methylbutyl)piperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(2-Methylbutyl)piperidine is an organic compound belonging to the piperidine family, which is a class of heterocyclic amines. Piperidines are known for their six-membered ring structure containing five methylene bridges and one amine bridge. This compound is characterized by the presence of a 2-methylbutyl group attached to the fourth position of the piperidine ring. Piperidines, including this compound, are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylbutyl)piperidine can be achieved through several methods. One common approach involves the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex. This method yields various cyclic amines, including piperidines, in good to excellent yields . Another method involves the one-pot preparation of cyclic amines via efficient chlorination of amino alcohols using thionyl chloride (SOCl2), which simplifies the classical N-protection/O-activation/cyclization/deprotection sequence .

Industrial Production Methods

Industrially, piperidines are often produced by the hydrogenation of pyridine over a molybdenum disulfide catalyst. This method is efficient and scalable, making it suitable for large-scale production . Another industrial method involves the reduction of pyridine via a modified Birch reduction using sodium in ethanol .

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylbutyl)piperidine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to achieve desired properties or to synthesize derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Halogenation reactions often use reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield piperidone derivatives, while reduction can produce various substituted piperidines .

Scientific Research Applications

4-(2-Methylbutyl)piperidine has a wide range of applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex molecules and is used in the study of reaction mechanisms and catalysis.

Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Methylbutyl)piperidine involves its interaction with various molecular targets and pathways. Piperidines are known to interact with neurotransmitter receptors in the central nervous system, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific derivative and its intended use .

Comparison with Similar Compounds

Similar Compounds

Pyridine: A six-membered ring with one nitrogen atom, similar to piperidine but with a different electronic structure.

Pyrrolidine: A five-membered ring with one nitrogen atom, structurally similar but smaller than piperidine.

Piperazine: A six-membered ring with two nitrogen atoms, used in various pharmaceuticals.

Uniqueness

4-(2-Methylbutyl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specialized pharmaceuticals and in research focused on developing new therapeutic agents .

Biological Activity

4-(2-Methylbutyl)piperidine is a piperidine derivative that has garnered interest due to its potential biological activities. Piperidine, a saturated heterocyclic compound, serves as a versatile scaffold in medicinal chemistry, exhibiting a broad spectrum of biological effects including antioxidant, antibacterial, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a 2-methylbutyl group at the fourth position. The presence of this branched alkyl group may influence its pharmacokinetic properties and biological interactions.

Antioxidant Activity

Research indicates that piperidine derivatives can exhibit significant antioxidant properties. In particular, compounds with similar structures have shown effectiveness in scavenging free radicals and inhibiting oxidative stress markers. For example, studies utilizing the DPPH assay have demonstrated that certain piperidine derivatives can achieve up to 100% inhibition of reactive species at concentrations around 10 µM .

| Compound | DPPH Inhibition (%) at 10 µM |

|---|---|

| This compound | TBD (To Be Determined) |

| Piperidine Derivative A | 100% |

| Piperidine Derivative B | 83% |

Antimicrobial Activity

Piperidine derivatives have also been evaluated for their antimicrobial potential. A series of synthesized compounds exhibited varying degrees of antibacterial and antifungal activities. For instance, derivatives bearing specific substituents demonstrated enhanced efficacy against pathogenic strains, suggesting that structural modifications can significantly impact biological outcomes .

| Compound | Antibacterial Activity (Zone of Inhibition) |

|---|---|

| This compound | TBD |

| Piperidine Derivative C | 20 mm |

| Piperidine Derivative D | 15 mm |

Anti-inflammatory Activity

The anti-inflammatory properties of piperidine derivatives are another area of interest. Some studies have reported that certain piperidine compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest potential applications in treating inflammatory diseases .

Study on Antioxidant Potential

A study conducted by Harini et al. synthesized various piperidinone oxime esters and evaluated their antioxidant activities using multiple assays (DPPH, ABTS). Compounds with hydroxyl substitutions showed enhanced activity compared to their counterparts without such modifications .

Pharmacokinetic Optimization

In the pursuit of optimizing pharmacokinetic properties, researchers have explored modifications to the piperidine structure to improve solubility and reduce metabolic clearance. For example, fluorination at specific positions has been shown to enhance stability in metabolic assays while maintaining biological activity .

Properties

Molecular Formula |

C10H21N |

|---|---|

Molecular Weight |

155.28 g/mol |

IUPAC Name |

4-(2-methylbutyl)piperidine |

InChI |

InChI=1S/C10H21N/c1-3-9(2)8-10-4-6-11-7-5-10/h9-11H,3-8H2,1-2H3 |

InChI Key |

RDGQWZUMQKLYFK-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)CC1CCNCC1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.